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Abstract
1,3-Dimethyluracil, a methylated derivative of the pyrimidine base uracil, has been a subject

of scientific inquiry for nearly a century. Since its initial synthesis, it has found applications in

diverse fields, from fundamental studies of nucleic acid photochemistry to its role as a key

intermediate in the synthesis of pharmaceuticals. This technical guide provides an in-depth

overview of the discovery, history, chemical properties, synthesis, and biological significance of

1,3-Dimethyluracil. Detailed experimental protocols for its synthesis and characterization are

provided, along with a summary of its quantitative data. Furthermore, its role as a carbonic

anhydrase inhibitor is explored through a detailed signaling pathway diagram.

Discovery and Historical Milestones
The history of 1,3-Dimethyluracil is intrinsically linked to the study of uracil and its derivatives.

While a definitive "discovery" of 1,3-Dimethyluracil as an isolated event is not clearly

documented, its first synthesis can be traced back to the early 20th century.

A pivotal moment in the history of uracil synthesis was the work of David Davidson and Oskar

Baudisch in 1926, published in the Journal of the American Chemical Society.[1] Their work on

the preparation of uracil from urea laid the foundational chemistry for the synthesis of its

derivatives. Although the primary focus was on uracil, this work is widely cited as the basis for

the synthesis of N-alkylated uracils.
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Subsequent decades saw 1,3-Dimethyluracil utilized primarily as a model compound in

photochemical studies of pyrimidines. A notable study in 1957 by Moore and Thomson

investigated the ultraviolet irradiation of aqueous solutions of 1,3-Dimethyluracil, leading to

the formation of 1,3-dimethyl-6-oxy-hydrouracil.

In 1976, a new synthesis of uracil and 1,3-Dimethyluracil was reported by K. Harada and S.

Suzuki, providing an alternative synthetic route.[2]

More recently, the biological activities of 1,3-Dimethyluracil have come into focus. It has been

identified as a metabolite of methylxanthines, such as caffeine and theophylline, and has been

detected in human urine.[3] Furthermore, it has been shown to be an inhibitor of human

carbonic anhydrase I and II, opening avenues for its investigation in drug development.[4] Its

role as a precursor in the synthesis of the respiratory drug theophylline further underscores its

pharmaceutical relevance.

Physicochemical Properties
1,3-Dimethyluracil is a white crystalline solid with the following properties:

Property Value Reference

Molecular Formula C₆H₈N₂O₂ [5]

Molecular Weight 140.14 g/mol [5]

Melting Point 119-122 °C [6]

logP -0.54 [5]

CAS Number 874-14-6 [6]

Synthesis of 1,3-Dimethyluracil
Two key methods for the synthesis of 1,3-Dimethyluracil are outlined below.

N-Methylation of Uracil (Adapted from Davidson and
Baudisch, 1926)
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This method involves the direct methylation of uracil. While the original 1926 paper is not

readily available in its full text, subsequent literature and standard organic chemistry practices

suggest a procedure similar to the following.

Experimental Protocol:

Dissolution: Suspend uracil (1 equivalent) in a suitable aprotic solvent such as N,N-

dimethylformamide (DMF).

Deprotonation: Add a strong base, such as sodium hydride (NaH) or potassium carbonate

(K₂CO₃) (2.2 equivalents), portion-wise to the suspension at 0 °C under an inert atmosphere

(e.g., nitrogen or argon). Allow the mixture to stir at room temperature for 30 minutes to

ensure complete deprotonation of both nitrogen atoms.

Methylation: Cool the reaction mixture back to 0 °C and add a methylating agent, such as

dimethyl sulfate or methyl iodide (2.2 equivalents), dropwise.

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The

progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a

suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine,

dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water) or by column chromatography on silica gel.
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Caption: Synthetic workflow for the N-methylation of uracil.

Synthesis from Malonic Acid and N,N'-Dimethylurea
(Harada and Suzuki, 1976)
This method provides an alternative route to 1,3-Dimethyluracil.

Experimental Protocol:

The 1976 paper by Harada and Suzuki describes a novel synthesis, the specifics of which

would require accessing the original publication. However, a plausible general approach based

on the condensation of a malonic acid derivative with N,N'-dimethylurea is as follows:

Activation of Malonic Acid: Malonic acid can be activated, for example, by conversion to

malonyl dichloride using thionyl chloride.

Condensation: The activated malonic acid derivative is then reacted with N,N'-dimethylurea

in the presence of a base to facilitate the cyclization and formation of the pyrimidine ring.

Work-up and Purification: Similar to the previous method, the reaction is followed by an

aqueous work-up and purification of the final product.

Biological Significance and Signaling Pathways
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1,3-Dimethyluracil is recognized as an endogenous metabolite and has been shown to exhibit

inhibitory activity against human carbonic anhydrases I and II (hCA I and hCA II).[4]

Enzyme Inhibition Constant (Kᵢ)

hCA I 316.2 µM

hCA II 166.4 µM

Data from Güney M, et al. (2015)

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration

of carbon dioxide to bicarbonate. Inhibition of these enzymes has therapeutic applications in

various conditions, including glaucoma and epilepsy.[7] The mechanism of inhibition by

compounds like 1,3-Dimethyluracil is believed to involve interaction with the zinc ion in the

active site or with the zinc-coordinated water molecule, thereby preventing the catalytic cycle.

[8]
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Caption: Proposed mechanism of carbonic anhydrase inhibition by 1,3-Dimethyluracil.
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Applications in Research and Development
1,3-Dimethyluracil serves as a valuable tool in several areas of scientific research and

pharmaceutical development:

Pharmaceutical Intermediate: It is a key starting material in the synthesis of various

pharmaceuticals, including theophylline and other xanthine derivatives.

Biochemical Research: Due to its structural similarity to uracil, it is used in studies of nucleic

acid metabolism and enzyme kinetics.

Photochemistry: Its well-defined photochemical properties make it a useful model compound

for investigating the effects of UV radiation on DNA and RNA.

Conclusion
From its early synthesis to its current role as a biologically active molecule and pharmaceutical

precursor, 1,3-Dimethyluracil has proven to be a compound of enduring scientific interest. Its

well-characterized physical and chemical properties, coupled with its established synthetic

routes, make it a versatile tool for researchers. The discovery of its inhibitory activity against

carbonic anhydrases suggests potential for the development of novel therapeutic agents.

Further investigation into its biological roles and the development of its derivatives are

promising areas for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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